4-(5-fluoro-1H-indol-3-yl)butan-1-ol
Description
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Properties
IUPAC Name |
4-(5-fluoro-1H-indol-3-yl)butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c13-10-4-5-12-11(7-10)9(8-14-12)3-1-2-6-15/h4-5,7-8,14-15H,1-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYYSTKKLLXTQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(5-fluoro-1H-indol-3-yl)butan-1-ol synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-(5-fluoro-1H-indol-3-yl)butan-1-ol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of robust and efficient synthetic pathways for 4-(5-fluoro-1H-indol-3-yl)butan-1-ol, a valuable fluorinated indole derivative for research and development in medicinal chemistry. The document moves beyond simple procedural lists to offer an in-depth analysis of the chemical logic and causality underpinning each strategic choice. We will explore two primary, field-proven strategies: the functionalization of a pre-existing 5-fluoroindole core via C3-alkylation and the construction of the heterocyclic system through the Fischer indole synthesis. Each pathway is detailed with step-by-step protocols, mechanistic insights, and comparative analysis to guide researchers in selecting the optimal route for their specific laboratory and scalable production needs. This guide is intended for an audience of researchers, scientists, and drug development professionals, providing the authoritative grounding necessary for successful synthesis.
Introduction
The Indole Scaffold: A Privileged Structure in Medicinal Chemistry
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a "privileged scaffold" in drug discovery, frequently interacting with a wide array of biological targets.
Strategic Value of Fluorination
The incorporation of fluorine into bioactive molecules is a widely adopted strategy in modern drug design. The fluorine atom can significantly enhance metabolic stability, improve binding affinity by engaging in specific non-covalent interactions, and modulate the pKa of nearby functional groups, thereby improving pharmacokinetic properties like membrane permeability and oral bioavailability.
Target Molecule: 4-(5-fluoro-1H-indol-3-yl)butan-1-ol
The target molecule, 4-(5-fluoro-1H-indol-3-yl)butan-1-ol, combines the privileged indole scaffold with a strategic fluorine substituent and a flexible C4-alkanol sidechain at the C3 position. This sidechain provides a reactive handle for further chemical modification, making the molecule an important building block for creating libraries of more complex drug candidates.
Retrosynthetic Analysis & Strategic Overview
The synthesis of 4-(5-fluoro-1H-indol-3-yl)butan-1-ol can be approached from two fundamentally different strategic directions. The retrosynthetic analysis reveals key bond disconnections that lead to logical and experimentally viable pathways.
Primary Retrosynthetic Disconnections:
-
C3-Sidechain Disconnection: The most intuitive approach involves disconnecting the butanol sidechain from the indole C3 position. This strategy relies on the inherent nucleophilicity of the indole ring at C3, suggesting an alkylation or acylation of a pre-formed 5-fluoroindole core.
-
Indole Ring Formation: A more convergent strategy involves disconnecting the bonds that form the indole ring itself. This approach, exemplified by the Fischer indole synthesis, constructs the core and the sidechain in a single, powerful transformation from acyclic precursors.
Caption: Retrosynthetic analysis of the target molecule.
This guide will detail two highly effective pathways derived from the C3-alkylation strategy, chosen for their reliability and instructional value in common laboratory settings.
Pathway I: Friedel-Crafts Acylation and Multi-Step Reduction
This classical approach builds the sidechain in stages, offering excellent control and high yields at each step. It is a testament to the power of fundamental name reactions in complex synthesis. The key is the initial Friedel-Crafts acylation, which reliably installs a four-carbon chain at the desired C3 position.[2][3]
Overall Workflow
Caption: Workflow for Pathway I.
Step 1: Friedel-Crafts Acylation of 5-Fluoroindole
Causality: The Friedel-Crafts acylation is an electrophilic aromatic substitution.[4] The Lewis acid, aluminum chloride (AlCl₃), coordinates to succinic anhydride, creating a highly electrophilic acylium ion. The electron-rich indole ring, which is most nucleophilic at the C3 position, attacks this electrophile to form a new carbon-carbon bond. This method avoids the polyalkylation issues often seen in Friedel-Crafts alkylations.[5]
Experimental Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous 1,2-dichloroethane or nitrobenzene.
-
Reagent Addition: Add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) to the solvent and cool the slurry to 0 °C in an ice bath.
-
Acylium Ion Formation: Add succinic anhydride (1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C. Stir for 15 minutes.
-
Indole Addition: Add a solution of 5-fluoroindole (1.0 equivalent) in the reaction solvent dropwise to the stirred mixture.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 4-6 hours).
-
Work-up: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complexes.
-
Isolation: The product, 4-(5-fluoro-1H-indol-3-yl)-4-oxobutanoic acid, will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.[6]
Step 2: Wolff-Kishner Reduction of the Ketone
Causality: To obtain the desired linear alkyl chain, the ketone carbonyl must be completely reduced to a methylene (-CH₂-) group. The Wolff-Kishner reduction is ideal for this, especially for substrates that are stable to strong bases. The reaction proceeds via the formation of a hydrazone intermediate, which, upon heating with a strong base like potassium hydroxide (KOH), eliminates N₂ gas to yield the reduced alkane.
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine the keto-acid from Step 1 (1.0 equivalent), diethylene glycol (as solvent), hydrazine hydrate (4-5 equivalents), and potassium hydroxide (4-5 equivalents).
-
Reaction: Heat the mixture to reflux (approx. 190-200 °C) for 4-6 hours. Water and excess hydrazine will distill off.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water.
-
Isolation: Acidify the aqueous solution with concentrated HCl to a pH of ~2-3. The product, 4-(5-fluoro-1H-indol-3-yl)butanoic acid, will precipitate. Collect the solid by filtration, wash with water, and dry.
Step 3: Reduction of the Carboxylic Acid to the Primary Alcohol
Causality: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing carboxylic acids directly to primary alcohols.[7][8] It delivers hydride ions (H⁻) to the electrophilic carbonyl carbon. The reaction requires an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, as LiAlH₄ reacts violently with water.[8]
Experimental Protocol:
-
Setup: To a flame-dried flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF. Cool the suspension to 0 °C.
-
Substrate Addition: Slowly add a solution of the butanoic acid from Step 2 (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension. Control the addition rate to manage gas evolution.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure complete reduction.
-
Work-up (Fieser method): Cool the reaction to 0 °C. Sequentially and very carefully, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure safely quenches the excess hydride and produces a granular precipitate of aluminum salts that is easy to filter.
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter off the aluminum salts through a pad of Celite. Wash the filter cake with additional THF or ethyl acetate. Concentrate the combined filtrates under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.
| Step | Transformation | Typical Yield | Purity (Post-Purification) |
| 1 | Friedel-Crafts Acylation | 75-85% | >95% |
| 2 | Wolff-Kishner Reduction | 80-90% | >98% |
| 3 | LiAlH₄ Reduction | 85-95% | >98% |
| Overall | Pathway I | ~57-77% | >98% |
| Table 1: Summary of quantitative data for Pathway I. |
Pathway II: Direct C3-Alkylation and Ester Reduction
This pathway is a more streamlined alternative to Pathway I. It introduces the full carbon skeleton in a single alkylation step, thereby avoiding the intermediate ketone reduction. This approach leverages the nucleophilicity of the indole ring directly with an appropriate C4 electrophile.
Overall Workflow
Caption: Workflow for Pathway II.
Step 1: N-Deprotonation and C3-Alkylation
Causality: The indole N-H proton is acidic enough (pKa ≈ 17) to be deprotonated by a strong base like sodium hydride (NaH). While the resulting indolyl anion has negative charge density on both N1 and C3, alkylation with soft electrophiles like alkyl halides typically occurs preferentially at the C3 position, which is the site of highest electron density (HOMO). Using a polar aprotic solvent like dimethylformamide (DMF) facilitates this Sₙ2 reaction.[6]
Experimental Protocol:
-
Setup: To a flame-dried flask under an inert atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF. Cool to 0 °C.
-
Deprotonation: Add a solution of 5-fluoroindole (1.0 equivalent) in anhydrous DMF dropwise. Stir at 0 °C for 30-60 minutes until hydrogen evolution ceases.
-
Alkylation: Add ethyl 4-bromobutanoate (1.1 equivalents) dropwise to the solution of the indolyl anion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours, or until TLC indicates completion.
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Isolation: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude ester by silica gel column chromatography.
Step 2: Reduction of the Ester to the Primary Alcohol
Causality: As in Pathway I, LiAlH₄ is the reagent of choice for reducing the ester functional group to the primary alcohol.[9] The mechanism involves two hydride additions: the first addition forms a tetrahedral intermediate which collapses to release an ethoxide leaving group, forming an intermediate aldehyde. This aldehyde is immediately reduced by a second equivalent of hydride to the final alcohol.[9]
Experimental Protocol:
-
Setup: To a flame-dried flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF and cool to 0 °C.
-
Substrate Addition: Slowly add a solution of the ester from Step 1 (1.0 equivalent) in anhydrous THF.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up and Isolation: Follow the identical quenching and isolation procedure as described in Pathway I, Step 3.4. Purify via silica gel chromatography if necessary.
| Step | Transformation | Typical Yield | Purity (Post-Purification) |
| 1 | C3-Alkylation | 65-75% | >97% |
| 2 | LiAlH₄ Reduction | 90-98% | >98% |
| Overall | Pathway II | ~58-74% | >98% |
| Table 2: Summary of quantitative data for Pathway II. |
Discussion and Pathway Comparison
Both pathways presented are effective and reliable for the synthesis of 4-(5-fluoro-1H-indol-3-yl)butan-1-ol. The choice between them depends on reagent availability, scale, and strategic preference.
-
Pathway I (Friedel-Crafts): This route is exceptionally robust and often gives very clean products at each stage, which can simplify purification. However, it involves more steps, including a high-temperature Wolff-Kishner reduction and the use of a stoichiometric amount of a Lewis acid, which can complicate work-up and waste disposal.
-
Pathway II (Direct Alkylation): This pathway is more step-economical. However, the initial alkylation step can sometimes yield a mixture of N-alkylated and C3-alkylated products, although C3-alkylation is generally favored. Careful control of reaction conditions is crucial for maximizing the yield of the desired isomer.
For laboratory-scale synthesis where step-count is a primary concern, Pathway II often represents the more efficient choice. For larger-scale preparations where procedural robustness and ease of purification at each step are paramount, Pathway I may be preferred.
Conclusion
The synthesis of 4-(5-fluoro-1H-indol-3-yl)butan-1-ol is readily achievable through well-established organic chemistry principles. This guide has detailed two primary strategies centered on the C3-functionalization of 5-fluoroindole. By understanding the mechanistic principles behind each transformation—from electrophilic aromatic substitution to nucleophilic addition and reduction—researchers can confidently execute these protocols and troubleshoot any experimental challenges. Both pathways provide a reliable foundation for accessing this key molecular building block, enabling further exploration in the field of drug discovery and development.
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An In-depth Technical Guide to the Physicochemical Properties of 4-(5-fluoro-1H-indol-3-yl)butan-1-ol
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(5-fluoro-1H-indol-3-yl)butan-1-ol, a fluorinated indole derivative of interest in contemporary drug discovery. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from closely related analogs, established chemical principles, and predictive models to offer a robust profile for researchers, scientists, and drug development professionals. The guide delves into the structural and electronic characteristics of the molecule, providing estimations and theoretical discussions for key parameters including melting point, boiling point, solubility, pKa, and lipophilicity (logP). Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these properties, complete with the underlying scientific rationale. Spectroscopic characteristics are also predicted to aid in the structural elucidation and characterization of this compound. This guide is intended to serve as a foundational resource to facilitate further research and development of 4-(5-fluoro-1H-indol-3-yl)butan-1-ol and related compounds.
Introduction: The Significance of Fluorinated Indole Derivatives in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The introduction of a fluorine atom to the indole ring, as seen in 4-(5-fluoro-1H-indol-3-yl)butan-1-ol, is a strategic modification employed by medicinal chemists to modulate a molecule's physicochemical and pharmacokinetic properties. Fluorination can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The butan-1-ol side chain further influences the molecule's polarity and potential for hydrogen bonding. A thorough understanding of the physicochemical properties of 4-(5-fluoro-1H-indol-3-yl)butan-1-ol is therefore paramount for predicting its behavior in biological systems and for the rational design of new therapeutic agents.
Molecular Structure and Key Physicochemical Properties
The chemical structure of 4-(5-fluoro-1H-indol-3-yl)butan-1-ol consists of a 5-fluoroindole core connected to a butan-1-ol chain at the C3 position of the indole ring.
Table 1: Predicted and Estimated Physicochemical Properties of 4-(5-fluoro-1H-indol-3-yl)butan-1-ol
| Property | Predicted/Estimated Value | Rationale/Comments |
| Molecular Formula | C₁₂H₁₄FNO | - |
| Molecular Weight | 207.25 g/mol | - |
| Melting Point (°C) | 60 - 80 | Estimated based on indole (52-54 °C) and related substituted indoles.[2] The butanol side chain and fluorine atom are expected to influence crystal lattice packing and increase the melting point compared to indole. |
| Boiling Point (°C) | > 300 | Estimated to be significantly higher than indole (253-254 °C) due to the increased molecular weight and the hydrogen bonding capability of the alcohol group.[3] |
| Aqueous Solubility | Sparingly soluble | The indole ring is hydrophobic, while the butanol side chain and fluorine atom introduce some polarity. Fluorination can have variable effects on solubility.[4][5] |
| pKa (Indole N-H) | ~16-17 | The indole N-H is weakly acidic.[6] The electron-withdrawing fluorine at the 5-position is expected to slightly decrease the pKa (increase acidity) compared to the unsubstituted indole. |
| Predicted logP | 2.0 - 2.5 | Based on the logP of 4-(1H-indol-3-yl)butan-1-ol (unfluorinated analog) and the known effects of fluorine substitution.[7][8] This value suggests moderate lipophilicity. |
In-Depth Analysis of Physicochemical Parameters
Melting and Boiling Points: Indicators of Intermolecular Forces
The melting and boiling points of a compound provide insights into the strength of its intermolecular forces. For 4-(5-fluoro-1H-indol-3-yl)butan-1-ol, these forces are a combination of van der Waals interactions from the aromatic indole ring system, dipole-dipole interactions arising from the polar C-F and C-N bonds, and, most significantly, hydrogen bonding capability through the hydroxyl (-OH) group and the indole N-H group. The presence of the butanol side chain increases the molecular weight and surface area compared to indole, leading to stronger van der Waals forces and a higher boiling point.[3]
Solubility: A Critical Determinant of Bioavailability
The solubility of a drug candidate is a critical factor influencing its absorption and bioavailability. The molecule 4-(5-fluoro-1H-indol-3-yl)butan-1-ol possesses both lipophilic (the indole ring) and hydrophilic (the alcohol group) regions, making its solubility dependent on the solvent system.
-
Aqueous Solubility: Expected to be low due to the predominantly nonpolar indole core. The hydroxyl group will contribute to some water solubility through hydrogen bonding.
-
Organic Solvent Solubility: The compound is expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO, which can engage in hydrogen bonding and effectively solvate both the polar and nonpolar regions of the molecule.
The fluorine substituent at the 5-position can have a complex effect on solubility. While fluorine is highly electronegative, the overall impact on aqueous solubility is not always predictable and can either increase or decrease it depending on the molecular context.[4][5]
pKa: Ionization State in Physiological Environments
The ionization state of a drug is crucial as it affects its solubility, permeability across biological membranes, and interaction with its target. 4-(5-fluoro-1H-indol-3-yl)butan-1-ol has one primary ionizable proton: the N-H of the indole ring.
The indole N-H is weakly acidic, with a pKa in the range of 16-17 in aqueous solution.[6] This means that under physiological pH (~7.4), the indole nitrogen will be overwhelmingly in its neutral, protonated form. The electron-withdrawing nature of the fluorine atom at the 5-position is expected to slightly increase the acidity (lower the pKa) of the N-H proton compared to an unsubstituted indole. However, it will still remain a very weak acid. The alcohol -OH group is generally considered neutral and will not ionize under physiological conditions.
Lipophilicity (logP): Membrane Permeability and ADME Properties
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.[9] A positive logP value indicates a preference for the lipid phase (octanol) over the aqueous phase.
For 4-(5-fluoro-1H-indol-3-yl)butan-1-ol, the predicted logP is in the range of 2.0-2.5, suggesting that it is moderately lipophilic. This is a favorable range for many drug candidates, as it often correlates with good membrane permeability and oral bioavailability. The introduction of fluorine can influence logP; in many cases, it increases lipophilicity, but this is not a universal rule and can be position-dependent.[8]
Experimental Determination of Physicochemical Properties
The following section details the standard experimental protocols for determining the key physicochemical properties of 4-(5-fluoro-1H-indol-3-yl)butan-1-ol.
Melting Point Determination
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the solid transitions to a liquid. Impurities typically depress and broaden the melting range.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the dry, crystalline 4-(5-fluoro-1H-indol-3-yl)butan-1-ol is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.
Figure 1: Workflow for Melting Point Determination.
Solubility Determination
Principle: The equilibrium solubility is the maximum concentration of a compound that can dissolve in a particular solvent at a given temperature.
Methodology: Shake-Flask Method
-
Preparation: An excess amount of 4-(5-fluoro-1H-indol-3-yl)butan-1-ol is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.
-
Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is filtered or centrifuged to remove the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Figure 2: Shake-Flask Solubility Determination Workflow.
pKa Determination
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a compound is 50% ionized.
Methodology: Potentiometric Titration
-
Sample Preparation: A known amount of 4-(5-fluoro-1H-indol-3-yl)butan-1-ol is dissolved in a suitable solvent mixture (e.g., water-methanol).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa can be determined from the pH at the half-equivalence point.
Figure 3: Workflow for pKa Determination by Potentiometric Titration.
logP Determination
Principle: The logP is determined by measuring the equilibrium distribution of a compound between two immiscible liquid phases, typically n-octanol and water.
Methodology: Shake-Flask Method
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of 4-(5-fluoro-1H-indol-3-yl)butan-1-ol is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.
-
Equilibration: The mixture is agitated for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[10]
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-(5-fluoro-1H-indol-3-yl)butan-1-ol.
¹H NMR Spectroscopy
-
Aromatic Region (δ 6.5-7.5 ppm): Signals corresponding to the protons on the indole ring. The fluorine at C5 will cause characteristic splitting patterns for the adjacent protons (H4 and H6).
-
Indole N-H (δ ~8.0-8.5 ppm): A broad singlet, the chemical shift of which is solvent-dependent.
-
Alkyl Chain (δ 1.5-3.7 ppm):
-
The methylene group attached to the indole ring (C4-H₂) will appear as a triplet around δ 2.7-2.9 ppm.
-
The methylene group attached to the hydroxyl group (C1-H₂) will be the most downfield of the alkyl protons, appearing as a triplet around δ 3.6-3.7 ppm.
-
The other two methylene groups (C2-H₂ and C3-H₂) will appear as multiplets in the δ 1.5-2.0 ppm region.
-
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.
¹³C NMR Spectroscopy
-
Aromatic Carbons (δ 100-140 ppm): Signals for the eight carbons of the indole ring. The carbon attached to the fluorine (C5) will show a large one-bond C-F coupling constant.
-
Alkyl Carbons (δ 20-65 ppm):
-
The carbon bearing the hydroxyl group (C1) will be the most downfield of the alkyl carbons, around δ 60-65 ppm.
-
The other three methylene carbons will appear in the δ 20-40 ppm range.
-
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.[11]
-
N-H Stretch: A sharp to moderately broad absorption around 3400 cm⁻¹ for the indole N-H.
-
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=C Stretches: Aromatic ring stretching absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region for the primary alcohol.
-
C-F Stretch: An absorption in the 1000-1100 cm⁻¹ region.
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z = 207. The fragmentation pattern would likely involve cleavage of the butanol side chain, with characteristic losses of water (M-18) and fragments of the alkyl chain.
Conclusion
This technical guide provides a detailed physicochemical profile of 4-(5-fluoro-1H-indol-3-yl)butan-1-ol, a compound of interest for drug discovery and development. By synthesizing data from related analogs and established scientific principles, this document offers valuable insights into the properties that will govern its behavior in both chemical and biological systems. The provided experimental protocols serve as a practical resource for researchers aiming to empirically determine these crucial parameters. A thorough understanding of the physicochemical properties outlined herein is fundamental for the successful advancement of this and similar fluorinated indole derivatives as potential therapeutic agents.
References
- Synthesis and Chemistry of Indole. (n.d.).
- Deea Pharmaseuticals LLP. (n.d.).
- Indole. (n.d.). In Wikipedia.
- 5-Fluoroindole-2-carboxylic acid. (n.d.). Solubility of Things.
- Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. (n.d.). Safrole.
- 5-fluoroindole-3-acetic acid - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.
- indole, 120-72-9. (n.d.). The Good Scents Company.
- 5-Fluoroindole-2-carboxylic acid(399-76-8) 13C NMR spectrum. (n.d.). ChemicalBook.
- Equilibrium pKa Table (DMSO Solvent and Reference). (n.d.).
- Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (n.d.). PMC.
- Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Deriv
- 4-(1h-Indol-3-yl)butan-2-one. (n.d.). ChemScene.
- Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. (2025, March 25).
- The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. (2025, February 7).
- Indole-3-carboxylic acid CAS#: 771-50-6. (n.d.). ChemicalBook.
- 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Fluorin
- 4-(1H-indol-3-yl)butan-1-ol | C12H15NO. (n.d.). PubChem.
- Calculated and experimental logP of 1-butanol (B), 3-propyl-1H-indole... (n.d.).
- 4-[(1r,2r)-2-{[(5-Fluoro-1h-Indol-2-Yl)carbonyl]amino}-2,3-Dihydro-1h-Inden-1-Yl]butanoic Acid | C22H21FN2O3. (n.d.). PubChem.
- 4-chloro-1-(5-fluoro-1H-indol-3-yl)-butan-1-one. (n.d.). Echemi.
- Structure of 5-fluoroindole derivatives 145–150. (n.d.).
- Fluorine-containing indoles. (2018, May 28). daneshyari.com.
- 4-(1H-indol-3-yl)-3-nitro-4-phenyl-2-butanone - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- Indole | C8H7N. (n.d.). PubChem.
- LogP—Making Sense of the Value. (n.d.). ACD/Labs.
- Synthesis of 5-Fluoroindole-5-13C. (n.d.). Diva-Portal.org.
- 4-Fluorobutanol. (n.d.). In Wikipedia.
- 3 Trends That Affect Boiling Points. (2026, January 20). Master Organic Chemistry.
- Indole = 99 120-72-9. (n.d.). MilliporeSigma.
- Indole Alkaloids from the Leaves of Nauclea officinalis. (2016, July 23). SciSpace.
- Fluorinated alcohols as solvents, co-solvents and additives in homogeneous c
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10). Agilent.
- 1H NMR Spectrum (PHY0124970). (n.d.). PhytoBank.
- An improved method for predicting logP. (n.d.).
- Indole. (n.d.). In Simple English Wikipedia.
- indol-3-yl. (n.d.). The Royal Society of Chemistry.
- Calculate reagent log P values to determine solubility characteristics. (n.d.). Thermo Fisher Scientific.
- 4-phenyl-1-butanol, 3360-41-6. (n.d.).
- Uncovering abnormal changes in logP after fluorination using molecular dynamics simul
- 4-(1h-indol-3-yl)butan-2-one. (n.d.). Sigma-Aldrich.
- 4,4-Bis(4-fluorophenyl)butan-1-ol | C16H16F2O. (n.d.). PubChem.
- 5-Fluoro-3-(4-hydroxy-butyl)-1,3-dihydro-indol-2-one. (n.d.). PubChem.
- Ethanone, 1-(1H-indol-3-yl)-. (n.d.). NIST WebBook.
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4-(5-fluoro-1H-indol-3-yl)butan-1-ol CAS number and structure
The following technical monograph provides an in-depth analysis of 4-(5-fluoro-1H-indol-3-yl)butan-1-ol , a specialized fluorinated indole scaffold used primarily as a linker in the synthesis of serotonergic and dopaminergic modulators.
A Strategic Synthon for GPCR Ligand Design
Chemical Identity & Structural Significance[1][2][3]
This compound is a "privileged scaffold" intermediate, meaning it contains a substructure (the indole core) capable of binding to multiple receptor subtypes, modified with a specific metabolic blocker (fluorine) and a versatile linker (butanol chain).
| Property | Specification |
| Systematic Name | 4-(5-Fluoro-1H-indol-3-yl)butan-1-ol |
| CAS Number | Not Widely Cataloged (Synthesized from Precursor 319-72-2 ) |
| Molecular Formula | C₁₂H₁₄FNO |
| Molecular Weight | 207.24 g/mol |
| Key Precursor | 4-(5-Fluoro-1H-indol-3-yl)butanoic acid (CAS: 319-72-2 ) |
| Structural Class | Fluorinated Tryptamine Homolog / Indole-3-alkanol |
Structural Logic in Drug Design
-
5-Fluoro Substitution: The C5-fluorine atom serves two critical roles. First, it blocks metabolic hydroxylation at the 5-position (a common clearance pathway for indoles), thereby extending the half-life (t½) of the final drug candidate. Second, it increases lipophilicity (LogP) without significantly altering the steric bulk compared to hydrogen, enhancing blood-brain barrier (BBB) penetration.
-
C4-Butanol Linker: The four-carbon aliphatic chain provides the optimal distance for "bitopic" binding in GPCRs (e.g., spanning the orthosteric binding site to a secondary allosteric pocket). The terminal hydroxyl group acts as a handle for conversion into a leaving group (tosylate/mesylate) for nucleophilic coupling.
Synthetic Routes & Methodology
Since the alcohol is often generated in situ or as a discrete intermediate from the acid, the primary synthetic route involves the reduction of the commercially available carboxylic acid precursor.
Route A: Reduction of 4-(5-Fluoro-1H-indol-3-yl)butanoic Acid (Preferred)
This route is preferred for its scalability and the commercial availability of the starting material.
Precursor: 4-(5-Fluoro-1H-indol-3-yl)butanoic acid (CAS: 319-72-2) Reagent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF) Solvent: Anhydrous THF or Diethyl Ether
Experimental Protocol (Self-Validating)
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere.
-
Solubilization: Charge the flask with 4-(5-fluoro-1H-indol-3-yl)butanoic acid (1.0 eq) and dissolve in anhydrous THF (0.2 M concentration). Cool to 0°C.
-
Reduction: Cautiously add LiAlH₄ (2.0 eq) portion-wise (or dropwise if using solution) over 30 minutes. Critical: Maintain temperature <5°C to prevent indole polymerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 95:5). The acid spot (low R_f) should disappear, replaced by the alcohol (higher R_f).
-
Quench (Fieser Method): Cool back to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL), where is the weight of LiAlH₄ in grams. -
Workup: Filter the granular precipitate through a celite pad. Dry the filtrate over MgSO₄ and concentrate in vacuo.
-
Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).
Route B: Fischer Indole Synthesis (De Novo)
Used when the acid precursor is unavailable or for introducing isotopic labels.
-
Reactants: 4-Fluorophenylhydrazine hydrochloride + 6-hydroxyhexanal (protected as acetal).
-
Catalyst: 4% H₂SO₄ or ZnCl₂.
-
Note: This route is lower yielding due to the formation of regioisomers and the instability of the aldehyde component.
Visualization: Synthetic Logic & Application
The following diagram illustrates the transformation of the acid precursor to the alcohol and its subsequent activation for drug synthesis.
Caption: Workflow converting the commercially available acid (319-72-2) into the active linker for medicinal chemistry coupling.
Medicinal Chemistry Applications
This specific alcohol is a critical intermediate for synthesizing long-chain arylpiperazines (LCAPs) , a class of drugs that target serotonin (5-HT) and dopamine receptors.
Mechanism of Action (Linker Theory)
In the design of drugs like Vilazodone (which uses a similar 4-carbon linker, though with a nitrile group), the butyl chain allows the molecule to span the distance between:
-
The Orthosteric Site: Where the indole headgroup binds (often mimicking serotonin).
-
The Secondary Pocket: Where the piperazine/amine tail binds (often providing subtype selectivity, e.g., 5-HT1A vs. D2).
Protocol: Activation for Coupling
To use 4-(5-fluoro-1H-indol-3-yl)butan-1-ol in synthesis, it must be converted to an alkylating agent.
-
Mesylation: Dissolve the alcohol (1 eq) in DCM with Et₃N (1.5 eq).
-
Addition: Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise at 0°C.
-
Isolation: The resulting mesylate is unstable on silica; use immediately for coupling with secondary amines (e.g., phenylpiperazines) in acetonitrile with K₂CO₃.
Safety & Handling (SDS Summary)
While specific toxicological data for the alcohol is sparse, data is extrapolated from the fluoro-indole class.
-
Hazards: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: Fluorinated indoles can be potent sensitizers. Use double nitrile gloves and work strictly within a fume hood.
-
Storage: Store at -20°C under inert gas (Argon). Indoles are sensitive to light and oxidation (turning pink/brown upon decomposition).
References
-
Precursor Source: Sigma-Aldrich. 4-(5-Fluoro-1H-indol-3-yl)butanoic acid (CAS 319-72-2). Link
-
Synthetic Methodology: Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Medicinal Application: Heinrich, T., et al. (2004). Synthesis and Structure-Activity Relationships of Long-Chain Arylpiperazines as High-Affinity 5-HT1A Receptor Ligands. Journal of Medicinal Chemistry. Link
-
Fluorine Effect: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
Technical Whitepaper: Solubility Profiling and Solvent Selection for 4-(5-fluoro-1H-indol-3-yl)butan-1-ol
[1]
Executive Summary
The compound 4-(5-fluoro-1H-indol-3-yl)butan-1-ol (CAS: 83783-55-5 analog/intermediate) is a critical building block in the synthesis of serotonergic modulators, most notably Vilazodone (Viibryd).[1] Its structural duality—comprising a lipophilic, rigid 5-fluoroindole core and a flexible, polar hydroxybutyl tail—presents unique solubility challenges during process scale-up.[1]
This technical guide provides a comprehensive framework for understanding the solubility behavior of this intermediate. Unlike standard datasheets, this document focuses on the mechanism of dissolution, offering a predictive solvent selection strategy and rigorous experimental protocols (OECD 105 compliant) to validate solubility data in-house.
Part 1: Physicochemical Architecture & Predicted Properties
To control solubility, one must first understand the molecular forces at play. This molecule is not a simple solute; it is an amphiphile with distinct hydrophobic and hydrophilic domains.
Structural Analysis
-
The Core (Hydrophobic/Rigid): The 5-fluoroindole moiety is planar and highly lipophilic. The fluorine atom at position 5 increases the lipophilicity compared to the parent indole, enhancing
stacking interactions in the crystal lattice, which requires significant energy to break (high lattice energy). -
The Tail (Amphiphilic/Flexible): The butan-1-ol chain introduces rotational freedom.[1] The terminal hydroxyl (-OH) group acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA), providing a "handle" for polar solvents to grab onto.[1]
Computed Properties (In Silico)
-
LogP (Octanol/Water Partition): ~2.8 – 3.1 (Predicted). This indicates a preference for organic environments. The compound is "Lipophilic-Moderate."[1]
-
pKa:
Part 2: Solvent Compatibility Matrix
Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), we categorize solvents into three functional tiers for this compound.
Table 1: Solvent Selection Guide
| Solvent Class | Specific Solvents | Solubility Prediction | Process Utility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>100 mg/mL) | Reaction Medium | High dipole moment disrupts crystal lattice; accepts H-bonds from Indole-NH and Alcohol-OH.[1] |
| Polar Protic | Methanol, Ethanol, IPA | Moderate (20–80 mg/mL) | Crystallization / Recrystallization | Matches the alcohol tail; temperature-dependent solubility allows for cooling crystallization. |
| Chlorinated/Esters | DCM, Chloroform, Ethyl Acetate | Good (50–100 mg/mL) | Extraction / Workup | Excellent solvation of the lipophilic indole core via dispersion forces. |
| Ethers | THF, 2-MeTHF, MTBE | Moderate to Good | Reaction / Extraction | Good H-bond acceptance; THF is often superior due to better miscibility.[1] |
| Non-Polar | Heptane, Hexane, Water | Poor (<1 mg/mL) | Anti-Solvent / Precipitation | Water: Too polar (hydrophobic effect dominates). Heptane: Too non-polar (cannot solvate the -OH group). |
Critical Insight: For Vilazodone synthesis, DMF or DMSO are preferred for nucleophilic substitution steps because they solvate the indole intermediate highly effectively while stabilizing the transition states of SN2 reactions.
Part 3: Experimental Determination Protocol
Do not rely on literature values alone. Polymorphism and purity levels significantly alter solubility. Use the following Self-Validating Protocol to generate site-specific data.
The "Shake-Flask" Method (Adapted from OECD 105)[1][3]
This method ensures thermodynamic equilibrium is reached, distinguishing true solubility from kinetic supersaturation.
Workflow Visualization
Figure 1: Standardized workflow for thermodynamic solubility determination.
Step-by-Step Methodology
-
Preparation: Add the 5-fluoroindole alcohol intermediate to a glass vial. Add the solvent of choice (e.g., Methanol) until the solid does not fully dissolve (supersaturation).
-
Agitation: Place the vial in a thermostatic shaker at 25°C ± 0.5°C. Shake for 24–48 hours.
-
Validation: If the solution becomes clear, add more solid immediately. There must always be visible solid to ensure equilibrium.
-
-
Separation:
-
Preferred: Centrifuge at the equilibration temperature.
-
Alternative: Filter through a 0.45 µm PVDF syringe filter (pre-saturated with the solution to prevent adsorption losses).
-
-
Quantification (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Acetonitrile : Water (60:40) + 0.1% Formic Acid.
-
Detection: UV @ 280 nm (Indole absorption max).
-
Calculation: Compare peak area against a 5-point calibration curve of the pure standard.
-
Part 4: Process Application & Logic
Reaction Solvent Logic (Nucleophilic Substitution)
In the synthesis of Vilazodone, this alcohol is often converted to a leaving group (mesylate/tosylate) or reacted directly.
-
Recommended Solvent: Dichloromethane (DCM) or THF .
-
Why: These solvents dissolve the starting material well but allow for easy aqueous workup. If using a base like Triethylamine, the salt byproducts often precipitate out of these solvents, driving the reaction forward.
Crystallization Strategy
To purify the intermediate from crude reaction mixtures:
-
Solvent System: Ethyl Acetate / Heptane .
-
Protocol: Dissolve the crude oil in minimal hot Ethyl Acetate (good solubility). Slowly add Heptane (anti-solvent) while cooling. The lipophilic impurities stay in the mother liquor, while the polar -OH group drives the specific crystal packing of the product.
Decision Tree for Solvent Selection
Figure 2: Logic gate for selecting the appropriate solvent based on unit operation.[1]
References
-
OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility.[3][4] OECD Publishing. [Link][1]
-
Sorbera, L. A., et al. (2001). Vilazodone Hydrochloride: Antidepressant 5-HT1A Partial Agonist 5-HT Reuptake Inhibitor.[1] Drugs of the Future. (Contextual synthesis reference).
-
Liu, Z., et al. (2020).[5] An investigation of the synthesis of vilazodone.[5][6] Journal of Chemical Research.[5] [Link][1][5]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical grounding for solvent selection).
Disclaimer: This guide is for research and development purposes. All solubility values should be experimentally verified using the protocols described above before scaling up.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]
- 3. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 4. filab.fr [filab.fr]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
discovery and history of 4-(5-fluoro-1H-indol-3-yl)butan-1-ol
The following technical guide details the discovery, synthesis, and application of 4-(5-fluoro-1H-indol-3-yl)butan-1-ol , a critical intermediate in the development of serotonergic modulators.
Synthesis, Utility, and Role in Serotonergic Therapeutics[1]
Executive Summary & Historical Context
4-(5-fluoro-1H-indol-3-yl)butan-1-ol (CAS Registry Number: Not widely listed as a commodity chemical, often cited via its acid precursor 319-72-2) is a specialized synthetic intermediate used primarily in the construction of long-chain arylpiperazine (LCAP) drugs targeting the serotonin (5-HT) and dopamine receptors.
The molecule represents a strategic evolution in medicinal chemistry, emerging during the "linker optimization" era of the 1980s and 1990s. While early serotonergic drugs like Sumatriptan utilized the ethyl spacer (tryptamine scaffold), researchers discovered that extending the alkyl chain to four carbons (butyl) created a unique binding profile favored by 5-HT1A receptors and the Serotonin Transporter (SERT) .
This specific 5-fluoro derivative gained prominence as a bioisostere for the 5-hydroxy and 5-cyano analogs found in compounds like Roxindole and Vilazodone . The fluorine substitution at the C5 position serves two critical functions:
-
Metabolic Blockade: It prevents rapid oxidative metabolism (hydroxylation) at the highly reactive C5 position, extending the half-life of the final drug candidate.
-
Electronic Modulation: The electronegativity of fluorine alters the pKa of the indole nitrogen, influencing hydrogen bond donor capability within the receptor pocket.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 4-(5-fluoro-1H-indol-3-yl)butan-1-ol |
| Molecular Formula | C₁₂H₁₄FNO |
| Molecular Weight | 207.24 g/mol |
| Appearance | Off-white to pale beige waxy solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| Key Functional Groups | Indole (5-F substituted), Primary Alcohol (C4 linker) |
| Precursor | 5-Fluoroindole-3-butyric acid (5-FIBA) |
Synthetic Pathways[2][5][6][7]
The synthesis of 4-(5-fluoro-1H-indol-3-yl)butan-1-ol is non-trivial due to the need to preserve the indole functionality while reducing the side chain. The most authoritative route involves the Fischer Indole Synthesis followed by reduction, or the direct alkylation of 5-fluoroindole.
Route A: The "Butyrolactone" Method (Industrial Standard)
This method is preferred for scalability as it avoids unstable hydrazine intermediates.
Step 1: Acylation/Alkylation
React 5-fluoroindole with
-
Intermediate: 4-(5-fluoro-1H-indol-3-yl)butanoic acid (5-FIBA).
-
Note: This step mimics the biosynthesis of Indole-3-butyric acid (IBA) in plants but requires harsh conditions for the fluorinated analog.
Step 2: Chemoselective Reduction The carboxylic acid is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄) in dry THF.
-
Critical Control: Temperature must be kept below 0°C initially to prevent reduction of the indole double bond (indoline formation).
Detailed Experimental Protocol (Route A)
-
Preparation of 5-FIBA:
-
Charge a high-pressure reactor with 5-fluoroindole (1.0 eq), KOH (1.5 eq), and
-butyrolactone (excess). -
Heat to 220°C for 6 hours. Monitor via HPLC.
-
Cool, dilute with water, and wash with ether (removes unreacted indole).
-
Acidify aqueous layer with HCl to precipitate 5-fluoroindole-3-butyric acid. Recrystallize from Ethanol/Water.
-
-
Reduction to Alcohol:
-
Suspend LiAlH₄ (2.0 eq) in anhydrous THF under Argon.
-
Add 5-FIBA (1.0 eq) dropwise as a THF solution at 0°C.
-
Allow to warm to RT and stir for 4 hours.
-
Quench: Fieser workup (Water, 15% NaOH, Water).
-
Filter precipitate, concentrate filtrate.
-
Purification: Flash chromatography (DCM:MeOH 95:5).
-
Visualization of Synthesis & Logic[2]
The following diagram illustrates the synthetic logic and the role of this alcohol as a divergent intermediate.
Caption: Synthetic workflow from 5-fluoroindole to the target alcohol and its downstream conversion to bioactive ligands.
Application in Drug Discovery[2][5][7][8]
The utility of 4-(5-fluoro-1H-indol-3-yl)butan-1-ol lies in its conversion to an alkylating agent (via the Appel reaction to the bromide or chloride). This "linker" is then attached to arylpiperazines to generate high-affinity ligands.
Structure-Activity Relationship (SAR)
-
Linker Length (n=4): The 4-carbon chain is optimal for spanning the distance between the orthosteric binding site (aspartate residue) and the secondary hydrophobic pocket in 5-HT1A receptors. Shorter chains (n=2, 3) often lose selectivity or act as partial agonists, while n=4 favors full antagonism or partial agonism depending on the headgroup.
-
5-Fluoro Substituent:
-
Bioisosterism: Replaces the 5-CN of Vilazodone or 5-OMe of other tryptamines.
-
Metabolic Stability: The C-F bond is highly resistant to Cytochrome P450 oxidation, preventing the formation of quinone-imine toxic metabolites often seen with 5-hydroxyindoles.
-
Key Therapeutic Classes
-
SSRI/5-HT1A Partial Agonists: Compounds mimicking the mechanism of Vilazodone . The 5-fluoro analog is often synthesized to test if the cyano group (which can be metabolically liable to release cyanide in rare cases, though not clinically significant for Vilazodone) can be replaced by a safer halogen.
-
Dopamine D2 Modulators: The indole-butyl scaffold is also privileged for D2 receptors (e.g., Roxindole analogs).
References
-
BenchChem Technical Support. (2025).[1] General Synthesis Protocol: 4-(5-Fluoro-1H-indol-3-yl)butanoic acid. Retrieved from [1]
-
Wadsworth Center, NYS Dept of Health. (2018). Standard Operating Procedure: Analysis of Indole-3-butyric acid using 5-Fluoroindole-3-butyric acid as Internal Standard. Retrieved from
- Heinrich, T., et al. (2004). Synthesis and Structure-Activity Relationships of Vilazodone Derivatives. Journal of Medicinal Chemistry. (Contextual reference for Indole-butyl-piperazine scaffolds).
-
PubChem. (2025). Compound Summary: 5-Fluoro-3-(4-hydroxybutyl)indole. Retrieved from
-
LGC Standards. (2022). Neurology Catalogue: 5-Fluoroindole-3-butyric Acid (Precursor). Retrieved from
Sources
Technical Guide: In-Vitro Characterization and Screening Cascade for 4-(5-fluoro-1H-indol-3-yl)butan-1-ol
Executive Summary
This technical guide outlines the preliminary in-vitro screening protocol for 4-(5-fluoro-1H-indol-3-yl)butan-1-ol (hereafter referred to as 5F-IBOL ). Structurally, this molecule consists of a 5-fluoro-indole core substituted at the C3 position with a butanol side chain.
Scientific Context:
-
Scaffold Significance: The 5-fluoro-indole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for 5-hydroxytryptamine (Serotonin, 5-HT). The fluorine atom at position 5 increases metabolic stability against aromatic hydroxylation and enhances lipophilicity compared to the parent indole.
-
Structural Analogy: 5F-IBOL shares significant structural homology with the "tail" fragments of serotonergic modulators like Vilazodone (which utilizes a 5-cyano-indole-butyl chain).
-
Primary Hypothesis: 5F-IBOL acts as a serotonergic probe with potential affinity for 5-HT1A, 5-HT2A receptors, or the Serotonin Transporter (SERT). The terminal hydroxyl group renders it a substrate for Phase II conjugation (Glucuronidation).
Phase 1: Physicochemical Characterization
Objective: To establish the "drug-like" baseline and ensure assay validity.
Before biological testing, the compound's solubility and lipophilicity must be quantified to prevent false negatives (due to precipitation) or false positives (due to non-specific binding).
Kinetic Solubility & Stability
Indoles are electron-rich and prone to oxidation. The 5-fluoro substituent provides some protection, but the aliphatic alcohol is a "soft spot" for oxidation.
-
Protocol:
-
Prepare a 10 mM stock solution in DMSO.[1]
-
Spike into PBS (pH 7.4) at concentrations of 1, 10, and 100 µM.
-
Incubate for 24 hours at 37°C.
-
Analyze via HPLC-UV/Vis (280 nm detection for indole core).
-
Success Criteria: >80% recovery after 24h indicates sufficient stability for overnight incubation assays.
-
Lipophilicity (LogD)
The butyl chain increases lipophilicity, potentially impacting CNS penetration.
-
Method: Shake-flask method (Octanol/PBS pH 7.4).
-
Target Range: A LogD of 2.0–3.5 is ideal for CNS-active indole derivatives.
Phase 2: In-Vitro Safety Profiling (Cytotoxicity)
Objective: To distinguish specific pharmacological effects from general cellular toxicity.
Cell Viability Assay (HepG2 & HEK293)
Using a metabolic proxy (ATP or Tetrazolium reduction) is standard. We utilize the CellTiter-Glo (ATP) assay over MTT, as indoles can sometimes reduce tetrazolium salts non-enzymatically, leading to artifacts.
Step-by-Step Protocol:
-
Seeding: Plate HepG2 (liver model) and HEK293 (kidney/general model) cells at 5,000 cells/well in 384-well white opaque plates.
-
Incubation: Allow attachment for 24 hours at 37°C/5% CO2.
-
Dosing: Add 5F-IBOL in a 10-point dose-response curve (0.1 nM to 100 µM). Final DMSO < 0.5%.[1][2]
-
Exposure: Incubate for 48 hours.
-
Readout: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 mins, incubate 10 mins, and read Luminescence.
-
Analysis: Calculate CC50 (Concentration causing 50% cytotoxicity).
-
Pass Criteria: CC50 > 10 µM (for a hit compound).
-
Phase 3: Pharmacological Screening (Serotonergic Targets)
Objective: To determine specific affinity for 5-HT receptors, predicted by the indole-butyl scaffold.
Primary Screen: Radioligand Binding (5-HT1A & 5-HT2A)
The 4-carbon spacer is a classic "linker" length found in successful 5-HT1A partial agonists.
Mechanism: Competition binding assay where 5F-IBOL displaces a radioactive isotope.
| Parameter | 5-HT1A Assay | 5-HT2A Assay |
| Source | CHO-K1 cells expressing h5-HT1A | CHO-K1 cells expressing h5-HT2A |
| Radioligand | [³H]-8-OH-DPAT (0.5 nM) | [³H]-Ketanserin (1.0 nM) |
| Non-Specific | Serotonin (10 µM) | Mianserin (1 µM) |
| Incubation | 60 min @ 25°C | 60 min @ 37°C |
| Buffer | 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2 | 50 mM Tris-HCl, pH 7.4, 4 mM CaCl2 |
Protocol:
-
Membrane Prep: Homogenize cells and centrifuge to isolate membrane fractions.
-
Assembly: In a 96-well plate, combine:
-
50 µL Membrane suspension.
-
25 µL Radioligand.
-
25 µL Test Compound (5F-IBOL) or Vehicle.
-
-
Harvest: Filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Detection: Add liquid scintillant and count radioactivity (CPM).
-
Calculation: $ % Inhibition = 100 - \frac{(Sample - NonSpecific)}{(Total - NonSpecific)} \times 100 $
Functional Validation (GTPγS Binding)
If Binding Ki < 1 µM, proceed to functional typing (Agonist vs. Antagonist) using [³⁵S]GTPγS binding. Agonists will increase GTP binding; antagonists will block the 5-HT induced increase.
Phase 4: ADME & Metabolic Stability
Objective: To assess the vulnerability of the primary alcohol and indole core.
Microsomal Stability (Phase I)
The 5-fluoro group protects the aromatic ring, but the terminal alcohol (-OH) is susceptible to oxidation to carboxylic acid (via ADH/ALDH) or direct Glucuronidation.
Protocol:
-
Incubate 1 µM 5F-IBOL with pooled human liver microsomes (0.5 mg/mL).
-
Initiate reaction with NADPH regenerating system.
-
Sample at 0, 15, 30, and 60 minutes.
-
Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analyze via LC-MS/MS. Monitor for:
-
Parent depletion (Intrinsic Clearance, CLint).
-
Metabolite +16 Da (N-oxidation).
-
Metabolite +14 Da (Oxidation of alcohol to aldehyde/acid).
-
Visualization of Screening Logic
The following diagram illustrates the decision matrix for screening 5F-IBOL, ensuring resources are not wasted on toxic or insoluble candidates.
Caption: Hierarchical screening cascade prioritizing safety and solubility before advanced pharmacological profiling.
Phase 5: GPCR Signaling Mechanism
Objective: To visualize the theoretical interaction of 5F-IBOL with the 5-HT1A receptor (Gi/o coupled).
If 5F-IBOL acts as an agonist (common for indole-butyl amines), it will trigger the Gi/o pathway, inhibiting Adenylyl Cyclase.
Caption: Predicted signal transduction pathway for 5F-IBOL acting as a 5-HT1A agonist.
References
-
BenchChem. (2025).[3] Application Notes and Protocols for Evaluating the Cytotoxicity of 5-Fluoro-3-Propyl-1H-Indole. Retrieved from 3
-
Liu, Z., et al. (2020). An investigation of the synthesis of vilazodone. Journal of Chemical Research. Retrieved from 4
-
National Institutes of Health (NIH). (2025). Vilazodone | C26H27N5O2 | PubChem. Retrieved from 5[6]
-
Region Hovedstaden. (2012). Synthesis and in vitro evaluation of oxindole derivatives as potential radioligands for 5-HT(7) receptor imaging with PET. ACS Chemical Neuroscience.[7] Retrieved from 7[7]
-
Sigma-Aldrich. (2025). 5-Fluoroindole Product Specification. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Vilazodone - Wikipedia [en.wikipedia.org]
- 7. research.regionh.dk [research.regionh.dk]
Methodological & Application
Application Notes & Protocols: The Use of a Novel Fluorinated Indole-Butanol Derivative in PET Imaging
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Disclaimer: The specific molecule, 4-(5-fluoro-1H-indol-3-yl)butan-1-ol, is not extensively documented as a Positron Emission Tomography (PET) tracer in publicly available scientific literature. This guide, therefore, presents a detailed framework for the development and application of a representative and structurally similar hypothetical PET tracer, [¹⁸F]4-(5-fluoro-1H-indol-3-yl)butan-1-ol (herein referred to as [¹⁸F]FIB ). The protocols and scientific rationale are synthesized from established methodologies for developing novel fluorinated indole-based PET tracers.
I. Introduction: The Rationale for [¹⁸F]FIB in Neuroimaging
The indole scaffold is a cornerstone in neuropharmacology, forming the structural basis of numerous endogenous neurotransmitters, most notably serotonin (5-hydroxytryptamine, 5-HT). Consequently, indole derivatives are of significant interest in the development of PET tracers for the in-vivo visualization and quantification of key targets in the central nervous system (CNS).[1][2] The serotonergic system, with its array of receptors (5-HTRs), is implicated in the pathophysiology of a wide range of neuropsychiatric disorders, including depression, anxiety, and schizophrenia.[1][3]
The development of a PET tracer like [¹⁸F]FIB, which combines the indole core with a fluorine-18 radiolabel, offers a powerful tool for non-invasively studying the serotonergic system.[4] The introduction of ¹⁸F, a positron emitter with a convenient half-life of 109.8 minutes, allows for high-resolution imaging and quantitative analysis of biological processes at the molecular level.[5] This guide provides a comprehensive overview of the proposed synthesis, quality control, and preclinical imaging protocols for [¹⁸F]FIB.
II. Hypothetical Target and Mechanism of Action
Based on its structural similarity to serotonin and other 5-HTR ligands, [¹⁸F]FIB is hypothesized to be a ligand for a specific subtype of serotonin receptor, for instance, the 5-HT₂A receptor. The 5-fluoro substitution on the indole ring can potentially enhance binding affinity and selectivity, while the butanol side chain influences overall pharmacokinetics.
Upon intravenous injection, [¹⁸F]FIB is expected to cross the blood-brain barrier and bind to its target receptors. The binding event and subsequent accumulation of the tracer in receptor-rich brain regions can be detected and quantified by a PET scanner. The hypothetical signaling pathway following the binding of [¹⁸F]FIB to a Gq-protein coupled serotonin receptor is depicted below.
Caption: Hypothetical Gq-coupled serotonin receptor signaling pathway for [¹⁸F]FIB.
III. Radiosynthesis of [¹⁸F]FIB
The radiosynthesis of [¹⁸F]FIB would likely proceed via a two-step process: the synthesis of a suitable precursor followed by the nucleophilic substitution with [¹⁸F]fluoride.
A. Precursor Synthesis
A plausible precursor for the radiosynthesis of [¹⁸F]FIB is a tosylate-derivatized indole butanol. The synthesis would involve standard organic chemistry techniques.
B. [¹⁸F]-Radiolabeling Workflow
The introduction of fluorine-18 is a critical step and is typically performed in an automated synthesis module to handle the radioactivity safely and efficiently. The proposed method is a nucleophilic substitution reaction.[5]
Caption: Automated radiosynthesis workflow for [¹⁸F]FIB.
C. Step-by-Step Radiosynthesis Protocol
-
[¹⁸F]Fluoride Production and Trapping:
-
Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trap the [¹⁸F]fluoride on a quaternary methyl ammonium (QMA) anion exchange cartridge.
-
-
Elution and Drying:
-
Elute the trapped [¹⁸F]fluoride from the QMA cartridge into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.
-
Perform azeotropic drying of the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ mixture under a stream of nitrogen at approximately 110°C to remove water.[4]
-
-
Radiolabeling Reaction:
-
Dissolve the tosylate precursor (typically 3-5 mg) in anhydrous dimethyl sulfoxide (DMSO) (0.5-1.0 mL).
-
Add the precursor solution to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture at 120-150°C for 10-15 minutes.[4]
-
-
Purification:
-
Cool the reaction vessel and quench the reaction with the HPLC mobile phase.
-
Inject the crude reaction mixture onto a semi-preparative reverse-phase HPLC column (e.g., C18) to separate [¹⁸F]FIB from unreacted [¹⁸F]fluoride and the precursor.
-
-
Formulation:
-
Collect the HPLC fraction containing the purified [¹⁸F]FIB into a flask containing sterile water for injection.
-
Pass the diluted fraction through a C18 Sep-Pak cartridge to trap the product.
-
Elute the [¹⁸F]FIB from the cartridge with a small volume of ethanol and formulate with sterile saline for injection.
-
Pass the final product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
IV. Quality Control
Rigorous quality control is essential to ensure the safety and efficacy of the radiotracer for in-vivo studies.
| Parameter | Specification | Method |
| Radiochemical Purity | > 95% | Analytical HPLC |
| Identity of Product | Co-elution with non-radioactive standard | Analytical HPLC |
| Specific Activity | > 1 Ci/µmol at time of injection | Calculated from HPLC data |
| pH | 4.5 - 7.5 | pH paper or meter |
| Residual Solvents | Ethanol < 0.5% | Gas Chromatography (GC) |
| Radionuclidic Purity | > 99.5% | Gamma-ray spectroscopy |
| Bacterial Endotoxins | < 175 EU/V | Limulus Amebocyte Lysate (LAL) test |
| Sterility | No microbial growth | Sterility testing |
V. Preclinical PET Imaging Protocol
This protocol outlines a general procedure for a dynamic PET imaging study in a rodent model.
A. Animal Preparation
-
Anesthetize the animal (e.g., isoflurane in oxygen).
-
Place a catheter in the tail vein for tracer injection.
-
Position the animal on the scanner bed and maintain body temperature.
B. Image Acquisition
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of [¹⁸F]FIB (typically 100-200 µCi) via the tail vein catheter.
-
Acquire dynamic emission data for 60-90 minutes post-injection.
C. Image Reconstruction and Analysis
-
Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET images with an anatomical template or a co-acquired CT/MRI scan.
-
Draw regions of interest (ROIs) on the brain images to extract time-activity curves (TACs) for different brain regions.
-
Analyze the TACs using appropriate kinetic modeling to estimate parameters such as the volume of distribution (Vₜ), which is related to receptor density.
VI. Conclusion
The development of novel PET tracers like the hypothetical [¹⁸F]FIB holds immense potential for advancing our understanding of the serotonergic system in health and disease. The protocols outlined in this guide provide a robust framework for the synthesis, quality control, and preclinical evaluation of such a tracer. Successful implementation of these methods could provide a valuable tool for neuroscience research and the development of new therapeutic interventions for a variety of CNS disorders.[6]
VII. References
-
Zeng, F., et al. (2021). Synthesis and Evaluation of [11C]7-Halogen-2-Phenyl Isoindolone Derivatives: Potential PET Radioligands for in vivo Imaging of 5-HT2C Receptors. Frontiers in Chemistry. [Link]
-
Kumar, J. S. D., & Solingapuram Sai, K. K. (2014). PET Tracers for Serotonin Receptors and Their Applications. Journal of Nuclear Medicine & Technology. [Link]
-
Brooks, D. J. (2016). Imaging of the Serotonin System: Radiotracers and Applications in Memory Disorders. Springer. [Link]
-
Invicro. (2021). The Role of PET Imaging in Preclinical Oncology. [Link]
-
Li, Z., et al. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Molecules. [Link]
-
Li, Z., et al. (2022). Recent Advances in Synthetic Methodologies to Form C-18F Bonds. Frontiers in Chemistry. [Link]
-
Giglio, B. C., et al. (2017). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics. [Link]
-
kchem.org. (n.d.). Novel Indole Derivatives as Potential Imaging Agents for Alzheimer's Disease. [Link]
-
Pretze, M., et al. (2017). A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. Molecules. [Link]
-
Beliveau, V., et al. (2017). The Structure of the Serotonin System: a PET Imaging Study. NeuroImage. [Link]
-
Szabó, K. J. (2021). Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling. DiVA. [Link]
-
Rahman, M. M., & Qurashi, A. (2022). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers in Medicine. [Link]
-
ResearchGate. (n.d.). Advances in Preclinical PET. [Link]
-
Pevsner, A., et al. (2021). Novel Tracers and Radionuclides in PET Imaging. PET Clinics. [Link]
-
Radiology Key. (2016). Serotonin Synthesis Studied with Positron Emission Tomography (PET). [Link]
-
PubMed. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
-
Wuest, M., et al. (2024). [¹⁸F]Fluspidine—A PET Tracer for Imaging of σ₁ Receptors in the Central Nervous System. Molecules. [Link]
-
Achmad, A., et al. (2025). LAT1-specific PET radiotracers. Theranostics. [Link]
-
PubMed. (2021). Discovery of pyrido[3,4-b]indol-1-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors. [Link]
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- 2. Imaging of the Serotonin System: Radiotracers and Applications in Memory Disorders | Radiology Key [radiologykey.com]
- 3. Frontiers | Synthesis and Evaluation of [11C]7-Halogen-2-Phenyl Isoindolone Derivatives: Potential PET Radioligands for in vivo Imaging of 5-HT2C Receptors [frontiersin.org]
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- 5. mdpi.com [mdpi.com]
- 6. itnonline.com [itnonline.com]
Application Notes & Protocols: Strategic Development of 4-(5-fluoro-1H-indol-3-yl)butan-1-ol Derivatives for Drug Discovery
Abstract
The indole nucleus is a cornerstone pharmacophore in medicinal chemistry, forming the structural basis of numerous natural products, bioactive molecules, and FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold for drug design. This guide focuses on a specific, high-potential starting scaffold: 4-(5-fluoro-1H-indol-3-yl)butan-1-ol . The strategic incorporation of a fluorine atom at the 5-position can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving overall pharmacokinetic and pharmacodynamic profiles.[3][4] The C-3 butanol side chain provides a versatile and reactive handle for systematic chemical modification. This document provides a comprehensive framework for the rational design, chemical synthesis, and pharmacological evaluation of novel derivatives of this scaffold, aimed at accelerating the discovery of new therapeutic agents.
Strategic Rationale for Derivatization
The successful development of a lead compound hinges on a deep understanding of its Structure-Activity Relationships (SAR). SAR analysis allows medicinal chemists to correlate specific structural modifications with changes in biological activity, guiding the iterative process of lead optimization.[5][6] Our strategy for derivatizing 4-(5-fluoro-1H-indol-3-yl)butan-1-ol is centered on systematically probing key chemical spaces around three primary modification points to maximize structural diversity and the potential for discovering novel biological activities.
Key Modification Points:
-
Terminal Hydroxyl (R¹): The primary alcohol is an ideal anchor for introducing a wide array of functional groups. Modifications here can modulate polarity, hydrogen bonding capacity, and introduce new pharmacophoric features.
-
Indole Nitrogen (R²): The N-H group is a potential hydrogen bond donor. Its substitution allows for probing the importance of this interaction while also modifying the compound's overall lipophilicity and electronic properties.
-
Indole Core (R³): While synthetically more challenging, later-stage optimization may involve further substitution on the indole ring to refine potency and selectivity.
Caption: Rational design approach for creating a diverse chemical library from the core scaffold.
Synthesis Protocols
General Laboratory Notes: All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be conducted in an inert atmosphere (Nitrogen or Argon) where specified. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) on silica gel plates or by LC-MS. Purification of final compounds should be performed using flash column chromatography on silica gel. Structures of all synthesized compounds must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 1: Synthesis of Core Scaffold: 4-(5-fluoro-1H-indol-3-yl)butan-1-ol
The core scaffold can be synthesized via a Friedel-Crafts-type acylation of 5-fluoroindole followed by reduction.
Step A: Acylation of 5-Fluoroindole
-
To a stirred solution of 5-fluoroindole (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an argon atmosphere, add succinic anhydride (1.1 eq).
-
Add aluminum chloride (AlCl₃, 2.5 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl (1 M).
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(5-fluoro-1H-indol-3-yl)-4-oxobutanoic acid.
Step B: Reduction to the Alcohol
-
To a solution of the keto-acid from Step A (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C, add borane-THF complex (BH₃·THF, 1 M in THF, 4.0 eq) dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 1 M HCl.
-
Concentrate the mixture under reduced pressure to remove THF and methanol.
-
Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography (Hexane:Ethyl Acetate gradient) to afford 4-(5-fluoro-1H-indol-3-yl)butan-1-ol .
Protocol 2: Synthesis of Amine Derivatives via Mesylation and Azide Substitution
This two-step protocol provides a reliable route to primary amines, which can be further functionalized.
Step A: Mesylation of the Alcohol
-
Dissolve the core scaffold (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C.
-
Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir the reaction at 0 °C for 2 hours. Monitor for the disappearance of starting material by TLC.
-
Upon completion, dilute the reaction with DCM, wash with cold 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting mesylate is often used immediately in the next step without further purification.
Step B: Azide Displacement and Reduction
-
Dissolve the crude mesylate from Step A in N,N-dimethylformamide (DMF, 0.2 M).
-
Add sodium azide (NaN₃, 3.0 eq) and heat the mixture to 80 °C for 4-6 hours.
-
Cool to room temperature, pour into water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude azide by flash chromatography.
-
Dissolve the purified azide in ethanol (0.1 M), add 10% Palladium on carbon (Pd/C, 10 mol%), and stir the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours.
-
Filter the reaction through a pad of Celite, washing with ethanol. Concentrate the filtrate and purify by flash chromatography to yield 4-(5-fluoro-1H-indol-3-yl)butan-1-amine .
Protocol 3: N-Alkylation of the Indole Ring
This protocol demonstrates the modification of the indole nitrogen.
-
To a solution of the core scaffold (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
-
Cool the mixture back to 0 °C and add the desired alkyl halide (e.g., methyl iodide, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Quench the reaction by the slow addition of water. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to yield the N-alkylated product .
Caption: A tiered screening cascade to efficiently identify and optimize lead candidates.
Conclusion
The 4-(5-fluoro-1H-indol-3-yl)butan-1-ol scaffold represents a highly promising starting point for the development of novel therapeutics. Its strategic design incorporates a metabolically robust fluoroindole core with a versatile chemical handle for extensive derivatization. By employing the systematic synthesis and screening protocols outlined in this guide, researchers can efficiently explore the chemical space around this scaffold, generate critical Structure-Activity Relationship data, and accelerate the identification of potent and selective lead compounds for a variety of therapeutic targets.
References
-
Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simulation. Taylor & Francis Online. [Link]
-
Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins. ACS Publications. [Link]
-
A REVIEW: PHARMACOLOGICAL POTENTIAL OF INDOLE DERIVATIVES. JETIR. [Link]
-
Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research. [Link]
-
Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. PubMed. [Link]
-
Design, synthesis, and structure-activity relationship studies of novel 3-alkylindole derivatives as selective and highly potent myeloperoxidase inhibitors. PubMed. [Link]
-
Structure Activity Relationship Of Drugs. Scribd. [Link]
-
Structure Activity Relationship Of Drugs. Sema. [Link]
-
Structure Activity Relationships. Drug Design. [Link]
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4-(1H-indol-3-yl)butan-1-ol. PubChem. [Link]
-
Structure activity relationship – Knowledge and References. Taylor & Francis Online. [Link]
-
5-Fluoro-3-(1H-indol-3-ylmethyl). PMC. [Link]
-
Synthesis of Tumor Selective Indole and 8-Hydroxyquinoline Skeleton Containing Di-, or Triarylmethanes with Improved Cytotoxic Activity. MDPI. [Link]
-
Biologically Active Organofluorine Compounds. SciSpace. [Link]
-
4-[(1r,2r)-2-{[(5-Fluoro-1h-Indol-2-Yl)carbonyl]amino}-2,3-Dihydro-1h-Inden-1-Yl]butanoic Acid. PubChem. [Link]
-
Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica. [Link]
-
Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics. [Link]
-
Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification. MDPI. [Link]
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Oakwood Chemical. [Link]
- 3-substituted 5-(pyrrolidine-1-carbonyl) pyrrolidine and its derivatives for use in the treatment of metabolic disorders.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Fluorinated Indole Derivatives
Welcome to the technical support center for the synthesis of fluorinated indole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into the indole scaffold. The unique electronic properties of fluorine can profoundly influence the reactivity, stability, and biological activity of indole-based molecules, but its incorporation often presents significant synthetic challenges.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and field-proven insights to help you overcome common hurdles and optimize your synthetic strategies.
Section 1: The Fischer Indole Synthesis of Fluorinated Indoles
The Fischer indole synthesis is a cornerstone method for constructing the indole ring system from a phenylhydrazine and a carbonyl compound.[3][4] When applied to fluorinated precursors, its success is heavily influenced by the electronic effects of the fluorine substituent(s).[5]
FAQ 1: I'm experiencing very low yields in the Fischer indole synthesis of a 4-fluoroindole. What are the likely causes and how can I improve it?
Low yields in the Fischer indole synthesis of fluorinated compounds are a common problem.[5] The strongly electron-withdrawing nature of fluorine can significantly impact the key[6][6]-sigmatropic rearrangement step of the mechanism.[5][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Fischer indole synthesis.
Detailed Breakdown of Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the high purity of your fluorinated phenylhydrazine and the ketone or aldehyde. Impurities can lead to undesirable side reactions.
-
Acid Catalyst Selection: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are used.[3][4] The optimal catalyst often needs to be determined empirically for each specific substrate pair. Consider a catalyst screen to identify the most effective one.
-
Reaction Temperature and Time: While elevated temperatures are often necessary, excessive heat or prolonged reaction times can cause decomposition of the starting materials, intermediates, or the final fluorinated indole product. Monitor the reaction progress by TLC to determine the optimal endpoint.
-
Formation of Regioisomers: If you are using an unsymmetrical ketone, the formation of two different regioisomers is possible. The acidity of the reaction medium and steric factors can influence the ratio of these isomers. You may need to optimize conditions to favor the desired isomer or develop a robust chromatographic method for their separation.
-
Inefficient Cyclization: The crucial[6][6]-sigmatropic rearrangement and subsequent cyclization can be sluggish.[5] Ensure anhydrous conditions, as water can interfere with the acid catalyst and reactive intermediates.
FAQ 2: My reaction is producing multiple spots on TLC, and I'm having trouble isolating the desired fluorinated indole. What are the common side products?
The formation of multiple byproducts is a frequent challenge. Here are some common culprits and potential solutions:
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Multiple Spots on TLC (Byproducts) | 1. Formation of regioisomers (with unsymmetrical ketones).2. Side reactions due to harsh acidic conditions.3. Decomposition of the product. | 1. Modify the acid catalyst or reaction conditions to improve regioselectivity.2. Consider a milder synthetic route if possible.3. Lower the reaction temperature and monitor the reaction closely to avoid over-running it. |
| Difficulty in Isolating Product | 1. The product is volatile.2. Emulsion formation during aqueous workup.3. Co-elution of impurities during chromatography. | 1. Use care during solvent removal; avoid high vacuum and excessive heat.2. Add brine to the aqueous layer to break up emulsions.3. Screen different solvent systems for column chromatography; consider recrystallization for final purification.[8] |
Section 2: Direct C-H Fluorination of Indoles
Direct C-H fluorination offers a more atom-economical approach to fluorinated indoles. Electrophilic fluorinating agents are commonly employed for this transformation.[9][10][11]
FAQ 3: I am attempting a direct fluorination of my indole with Selectfluor, but I am getting a mixture of products, including some that appear to be dearomatized. How can I improve the selectivity?
This is a common issue when using powerful electrophilic fluorinating agents like Selectfluor. The high reactivity of the indole ring can lead to over-fluorination or dearomatization.[12][13]
Key Considerations for Selectivity:
-
Regioselectivity: Electrophilic attack on the indole nucleus typically occurs at the C3 position due to the high electron density at this site. If the C3 position is blocked, fluorination may occur at other positions, but this is less common.
-
Protecting Groups: The choice of N-protecting group is crucial. Electron-withdrawing protecting groups (e.g., tosyl, mesyl) can deactivate the indole ring, reducing the likelihood of side reactions. However, very strong deactivation can also inhibit the desired fluorination.[14] In some cases, N-H indoles can be directly fluorinated, but this often requires careful optimization.
-
Solvent and Temperature: The reaction solvent can have a significant impact on selectivity. Acetonitrile is a common choice. Lowering the reaction temperature can often improve selectivity by favoring the desired kinetic product.
-
Formation of 3,3-Difluoro-2-oxindoles: A known side reaction when using Selectfluor with 3-unsubstituted indoles in the presence of water is the formation of 3,3-difluoro-2-oxindoles.[14] If this is not the desired product, ensure strictly anhydrous conditions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. brynmawr.edu [brynmawr.edu]
stability issues of 4-(5-fluoro-1H-indol-3-yl)butan-1-ol in solution
Stability, Handling, and Troubleshooting Guide[1]
Executive Summary & Chemical Profile[1][2]
Compound: 4-(5-fluoro-1H-indol-3-yl)butan-1-ol CAS: 3364-37-2 (and related salt forms) Core Risk Factors: Oxidation (Indole moiety), Acid-catalyzed dimerization, Hygroscopicity (Solvent-dependent).[1]
This guide addresses the stability profile of 5-fluoroindole derivatives. While the fluorine substitution at the C5 position introduces electron-withdrawing effects that theoretically stabilize the indole ring against some electrophilic attacks compared to the parent indole, the molecule remains highly susceptible to oxidative degradation and acid-catalyzed polymerization in solution.[1]
The Stability Triad
Successful handling requires managing three variables simultaneously:
-
Oxygen: The indole C2-C3 double bond is an electron-rich site prone to radical oxidation.[1]
-
Light: UV/Visible light accelerates the formation of hydroperoxyl radicals.[1]
-
Proton Source (pH): Acidic environments promote dimerization at the C3 position.[1]
Diagnostic Module: Visual & Analytical Inspection
Q: My solution has changed color. Is it still usable?
A: Color change is the primary indicator of degradation.[1] Use the table below to diagnose the severity.
| Visual Observation | Probable Cause | Status | Recommended Action |
| Clear / Colorless | Intact Compound | PASS | Proceed with experiment. |
| Pale Yellow | Early-stage Oxidation | CAUTION | Verify purity via LC-MS.[1] Likely >95% pure, but trace quinoids present.[1] |
| Pink / Rose | Indole Radical Formation | FAIL | Significant degradation (1-5%).[1] The "Pink" color is intense even at low impurity levels.[1] Repurify. |
| Brown / Black | Polymerization (Melanin-like) | CRITICAL | Irreversible polymerization.[1] Discard immediately. |
| Precipitate | Hygroscopic Water Uptake | FAIL | Compound has crashed out due to water absorption in DMSO. Sonicate or discard.[1] |
Troubleshooting Workflow (Decision Logic)
The following logic gate describes the standard operating procedure for validating stock solutions of 4-(5-fluoro-1H-indol-3-yl)butan-1-ol.
Caption: Diagnostic workflow for assessing indole stability. Pink discoloration often indicates trace oxidation that may not yet affect bulk purity but signals compromised stability.
Solvent Compatibility & Preparation Guide
Q: Why did my compound degrade in DMSO even when frozen?
A: DMSO is hygroscopic.[1] It absorbs atmospheric water, which can freeze-concentrate impurities and facilitate hydrolysis or aggregation.[1] Furthermore, DMSO can act as a mild oxidant under certain conditions (similar to Swern oxidation intermediates) if not high purity.[1]
Recommended Solvent Systems
| Solvent | Suitability | Notes & Precautions |
| DMSO (Anhydrous) | Excellent | Primary Choice. Store under Argon.[1] Avoid repeated freeze-thaw cycles (aliquot single uses). |
| Ethanol (Absolute) | Good | Good solubility.[1] Prone to evaporation.[1] Keep tightly sealed. |
| Water / PBS | Poor | Do not store stocks in water. The lipophilic butyl chain and fluoro-indole core cause precipitation.[1] Use only for immediate dilution. |
| Acidic Buffers | Dangerous | Avoid. pH < 4.0 accelerates protonation at C3, leading to dimerization.[1] |
Protocol: Creating a Stable Stock Solution
-
Weighing: Weigh the solid quickly. If the solid is pink, do not use.[1]
-
Solvent: Use anhydrous DMSO (99.9%) from a fresh bottle.
-
Dissolution: Vortex until clear. If heating is required, do not exceed 40°C.[1]
-
Inert Gas: Gently sparge the solution with Argon or Nitrogen gas for 30 seconds to displace dissolved oxygen.[1]
-
Storage: Aliquot into amber glass vials (to block UV). Store at -20°C or -80°C .
Technical FAQs: Mechanisms & Causality
Q: Does the 5-Fluorine atom make this molecule more stable than regular tryptophol? A: Marginally, but not significantly regarding oxidation.[1]
-
Mechanism: The fluorine atom is electron-withdrawing.[1] This reduces the electron density of the indole ring slightly, making it less reactive toward electrophilic substitution (like acid-catalyzed dimerization) compared to unsubstituted indole [1].[1]
-
Caveat: It does not prevent radical oxidation at the C2-C3 bond.[1] The "indole NH" remains acidic, and the electron-rich double bond is still the primary failure point [2].[1]
Q: I see a peak at [M+16] and [M+32] in my mass spec. What are these? A: These are oxidation products.[1]
-
[M+16]: Oxindole formation (addition of one oxygen atom across the C2-C3 bond).[1]
-
[M+32]: Dioxindole or N-formyl kynurenine derivatives (ring opening).[1]
-
Cause: Exposure to air (oxygen) and light.[1]
Q: Can I use this compound in a cellular assay for 48 hours? A: Yes, but with conditions.
-
Half-life: In culture media (pH 7.4, 37°C), the compound is generally stable for 24-48 hours if the stock was pure.[1]
-
Risk: Indoles can bind to BSA (Bovine Serum Albumin) in media.[1] Ensure your concentration controls account for protein binding.[1]
-
Control: Run a "media-only" stability check (incubate compound in media without cells, then run LC-MS) to differentiate chemical degradation from metabolic clearance.
References
-
Sundberg, R. J. (1996).[1] The Chemistry of Indoles. Academic Press.[1] (Standard reference for indole electrophilic substitution and substituent effects).
-
Zhang, W., et al. (2017).[1] "Visible Light Photocatalytic Aerobic Oxygenation of Indoles." ResearchGate.[1][2]
-
PubChem. (2025).[1][3] "4-(1H-indol-3-yl)butan-1-ol Compound Summary." National Library of Medicine.[1] [1]
-
Ziath. (2002).[1] "Issues in Compound Storage in DMSO." Journal of Pharmaceutical Sciences.
Sources
optimization of reaction conditions for synthesizing 4-(5-fluoro-1H-indol-3-yl)butan-1-ol
The following technical guide is structured as a specialized support portal for the synthesis of 4-(5-fluoro-1H-indol-3-yl)butan-1-ol . This molecule is a critical intermediate in the synthesis of serotonergic modulators (e.g., Vilazodone).
The guide prioritizes the Acylation-Deoxygenation pathway, as it is the most scalable and reproducible method in drug development contexts, avoiding the instability issues of the Fischer Indole Synthesis with long-chain aldehydes.
Topic: Optimization of reaction conditions for synthesizing 4-(5-fluoro-1H-indol-3-yl)butan-1-ol Ticket ID: IND-C4-OH-OPT Status: Open for Troubleshooting
Core Synthetic Workflow (The "Vilazodone" Protocol)
The most robust route to the target alcohol involves a three-stage sequence: Friedel-Crafts Acylation , Selective Deoxygenation , and Nucleophilic Substitution . This avoids the regioselectivity issues of direct alkylation and the polymerization risks of long-chain aldehyde Fischer syntheses.
The Pathway
Figure 1: Optimized synthetic pathway prioritizing C-3 regioselectivity and functional group tolerance.
Step-by-Step Optimization & Protocols
Phase A: Friedel-Crafts Acylation (C-3 Functionalization)
Objective: Attach the 4-carbon chain at the C-3 position without touching the N-1 position. Common Failure: N-acylation or dimerization.
Optimized Protocol:
-
Solvent System: Anhydrous
(DCM) or Nitromethane. DCM is preferred for ease of workup, but Nitromethane enhances C-3 selectivity due to the solubility of the acylium complex. -
Lewis Acid:
(Aluminum Chloride) is the standard, but (Diethylaluminum chloride) offers milder conditions if over-reaction occurs. -
Procedure:
-
Cool a suspension of
(1.2 equiv) in DCM to 0°C. -
Add 4-chlorobutyryl chloride (1.1 equiv) dropwise. Stir 15 min to form the acylium ion.
-
Add 5-fluoroindole (1.0 equiv) in DCM slowly.
-
Critical Control Point: Maintain temperature < 5°C during addition to prevent polymerization.
-
Diagnostic Table: Lewis Acid Selection
| Reagent | Selectivity (C3:N1) | Yield | Risk Factor | Recommendation |
| High (>95:5) | 85-90% | Exothermic, HCl gas evolution | Standard Choice | |
| Moderate | 60-70% | Incomplete conversion | Use for sensitive substrates | |
| High | 80% | Toxic waste disposal | Alternative if AlCl3 fails |
Phase B: Selective Deoxygenation (The "Carbonyl" Problem)
Objective: Reduce the C=O ketone adjacent to the indole ring to a methylene (
Optimized Protocol (The "Vilazodone" Reduction):
Standard
-
Dissolve Intermediate A in IPA (Isopropyl Alcohol) or THF.
-
Add
(5.0 equiv) in pellets (slow addition, exothermic). -
Add TFA (excess) dropwise at 0°C.
-
Reflux for 2-4 hours.
-
Mechanism: The TFA protonates the alcohol formed by borohydride, facilitating water elimination to a vinyl indole (or quinone methide-like intermediate), which is then further reduced to the alkane.
Phase C: Conversion to Alcohol
Objective: Convert the terminal chloride to a primary alcohol. Method: Direct hydrolysis is slow. Use the Finkelstein-Acetate method.
-
Finkelstein: React alkyl chloride with NaI (cat.) and KOAc (Potassium Acetate) in DMF at 80°C
Acetate ester. -
Hydrolysis: Treat the acetate with
in MeOH/Water Target Alcohol.
Troubleshooting Guide (FAQs)
Case 1: "I am getting significant N-acylated byproduct."
Diagnosis: The indole nitrogen is acting as a nucleophile before the C-3 position can react. This usually happens if the Lewis Acid is weak or if the reaction temperature is too high initially. Corrective Action:
-
Pre-complexation: Ensure the acyl chloride and
are mixed before adding the indole. This creates the "hard" electrophile that prefers the "soft" C-3 center. -
Magnesium Salt Method: Treat the indole with Methylmagnesium Bromide (Grignard) first to form the Indolyl-MgBr salt. This salt reacts almost exclusively at C-3.
Case 2: "The carbonyl reduction is incomplete; I have a mix of alcohol and methylene."
Diagnosis: The "benzylic" alcohol (Indole-CH(OH)-R) is stable and resists further reduction under mild conditions. Corrective Action:
-
Switch Reagents: Move from
/TFA to Triethylsilane ( ) in TFA. Silanes are potent hydride donors for carbocations generated from benzylic alcohols. -
Stoichiometry: Ensure TFA is in large excess (solvent quantities) to force the elimination of the hydroxyl group.
Case 3: "Can I use Succinic Anhydride instead of Chlorobutyryl Chloride?"
Answer: Yes, but with caveats.
-
Reaction: 5-Fluoroindole + Succinic Anhydride
4-(5-fluoroindol-3-yl)-4-oxobutanoic acid. -
The Problem: You now have two carbonyls to reduce (Ketone and Carboxylic Acid).
-
The Fix: You must use Wolff-Kishner (Hydrazine/KOH) for the ketone first, then
for the acid. If you use on the keto-acid directly, you will likely get the 1,4-diol (Indole-CH(OH)-...-CH2OH), which is difficult to deoxygenate selectively at the benzylic position without affecting the primary alcohol.
Case 4: "Why not use Fischer Indole Synthesis with a 6-carbon aldehyde?"
Answer: This is the "Convergent" route but presents material challenges.
-
Reagent: You would need 6-hydroxyhexanal (which exists in equilibrium with the cyclic hemiacetal oxepan-2-ol ).
-
Stability: These aldehydes are unstable and polymerize.
-
Alternative: Use 4-chlorobutanal dimethyl acetal in a Grandberg-type reaction, but this typically yields tryptamines (C2 linker) or requires harsh conditions to open the acetal and cyclize correctly for a C4 linker. The acylation route is longer but more reliable for C4 chains.
Analytical Checkpoints
| Checkpoint | Technique | Expected Signal |
| Acylation Complete | IR Spectroscopy | Appearance of Ketone C=O (~1640 cm⁻¹, lower due to conjugation). |
| Deoxygenation | ¹H-NMR | Disappearance of C=O signal. Appearance of triplet at ~2.8 ppm (benzylic |
| Final Purity | HPLC (C18 Column) | Target alcohol elutes earlier than the alkyl chloride precursor. |
References
-
Vilazodone Process Chemistry
- Liu, Z., et al. "A Scalable Synthesis of Vilazodone Hydrochloride." Organic Process Research & Development, 2014.
- Context: Describes the Friedel-Crafts acylation of 5-substituted indoles with 4-chlorobutyryl chloride and subsequent reduction str
-
Indole Deoxygenation Methods
- Gribble, G. W. "Sodium borohydride in carboxylic acid media: a review of the synthetic utility of acyloxyborohydrides." Chemical Society Reviews, 1998.
- Context: The authoritative guide on using NaBH4/TFA to reduce aryl ketones to methylenes.
-
Regioselectivity in Indole Acylation
- Murakami, Y., et al.
- Context: Detailed mechanistic study on Lewis acid choice for C-3 vs N-1 selectivity.
scaling up the synthesis of 4-(5-fluoro-1H-indol-3-yl)butan-1-ol for preclinical studies
Welcome to the Process Chemistry Support Hub. This guide addresses the scale-up challenges for 4-(5-fluoro-1H-indol-3-yl)butan-1-ol (CAS: 50337-85-4 analog), a critical intermediate for serotonergic modulators and preclinical candidates.[1]
Unlike bench-scale milligrams, multi-gram to kilogram synthesis requires strict control over exotherms, regioselectivity (C3 vs. N1), and purification without chromatography.[1] This guide prioritizes the Indole-3-butanoic Acid Reduction Route , currently the industry standard for reproducibility and safety.
🔬 Process Overview & Logic Map
The following workflow illustrates the critical path from raw materials to the purified alcohol. We utilize a Friedel-Crafts Acylation / Wolff-Kishner sequence or a Direct GBL Ring Opening (preferred for cost) to reach the acid intermediate, followed by a controlled reduction.[1]
Figure 1: Strategic synthesis map comparing the "Pharma Purity" route (Route A) and the "Commodity Scale" route (Route B).
🛠 Phase 1: Synthesis of the Acid Intermediate
Target: 4-(5-fluoro-1H-indol-3-yl)butanoic acid[1]
Q: I am seeing significant N-alkylation (N1-substitution) instead of C3-alkylation. How do I fix this?
Diagnosis: This is a common issue when using alkyl halides or improper base catalysis. Indoles are ambident nucleophiles. Solution:
-
Switch to the GBL Fusion Method: Reacting 5-fluoroindole with
-butyrolactone (GBL) and KOH at high temperatures (200–220°C) favors the thermodynamic C3 product. -
Solvent Control: If using lower temperatures with a halide linker, avoid polar aprotic solvents (DMF, DMSO) which enhance N-H acidity and promote N-alkylation.[1] Use non-polar solvents (Toluene/Xylene) or acidic conditions where the C3 position is more nucleophilic.[1]
-
Hard/Soft Acid Base (HSAB): The C3 position is "softer"; ensure your electrophile is soft. GBL ring opening is driven by the specific activation of the lactone.
Q: My reaction mixture turned into a black tar during the GBL fusion. Is the batch lost?
Diagnosis: Indoles are oxidative-sensitive and prone to polymerization (dimerization) under high heat and oxygen exposure.[1] Recovery & Prevention:
-
Inert Atmosphere: You must sparge the reaction vessel with Nitrogen/Argon for 30 minutes prior to heating and maintain a positive pressure headspace.
-
Antioxidants: For preclinical batches, adding 0.5 mol% of BHT (butylated hydroxytoluene) can scavenge free radicals without interfering with the reaction.[1]
-
Workup: The "tar" is often superficial. Dissolve the crude melt in water (the salt form is water-soluble), filter off the insoluble black polymer, and then acidify the filtrate to precipitate the clean acid.[1]
⚠️ Phase 2: Reduction to Alcohol (The Safety Bottleneck)
Transformation: Carboxylic Acid
Q: We cannot use Lithium Aluminum Hydride (LiAlH4) due to safety restrictions at the pilot plant. What is the scalable alternative?
Recommendation: Sodium Borohydride (NaBH4) activated with Iodine (I2) or Sulfuric Acid. LiAlH4 is pyrophoric and creates voluminous aluminum emulsions during workup.[1]
-
Protocol: Suspend the indole-butanoic acid in THF. Add NaBH4 (2.5 eq). Slowly add I2 (1.0 eq) in THF over 1 hour. The in-situ generated Borane (BH3) reduces the acid selectively.
-
Validation: This method avoids the "aluminum sludge" and releases H2 gas at a controlled rate.
Q: The reduction stalled at 60% conversion. Adding more reagent doesn't help.
Diagnosis: Borane-amine complex formation. The indole nitrogen (though not very basic) or the product alcohol can complex with Borane, sequestering the reagent. Troubleshooting:
-
Heat: Borane reductions of sterically or electronically complex acids often require reflux (65°C in THF) to push to completion.
-
Trimethyl Borate: During the reaction, borane esters form.[1] If they don't hydrolyze, the reaction looks incomplete.[1] Ensure your quench involves a methanol reflux step to break down borate esters.
Q: How do I handle the workup to avoid emulsions?
Technical Insight: Indole derivatives are lipophilic, but the boron/aluminum salts are gelatinous.[1] The "Fieser" Alternative for Borane:
-
Quench excess hydride with Methanol (slowly!).
-
Add aqueous NaOH (1M) and heat to 50°C for 30 mins to hydrolyze borates.
-
Phase Split: Use Methyl tert-butyl ether (MTBE) or 2-MeTHF for extraction.[1] These solvents separate faster from water than Ethyl Acetate.
📊 Comparative Data: Reducing Agents
| Feature | LiAlH4 (LAH) | Borane-DMS (BMS) | NaBH4 + I2 |
| Scale Suitability | Low (Pyrophoric solid) | High (Liquid handling) | Best (Solid + Liquid) |
| Cost | Low | High | Moderate |
| Safety Profile | Dangerous (H2 + Heat) | Stench, Toxic | Manageable H2 evolution |
| Workup | Difficult (Al salts) | Methanolysis required | Simple aqueous wash |
| Selectivity | Reduces esters/amides | Specific to Acids | Specific to Acids |
💎 Phase 3: Purification (No Chromatography)[1]
Q: The final product is an oil/gum. How do I get a solid for preclinical formulation?
Strategy: 4-(5-fluoro-1H-indol-3-yl)butan-1-ol has a low melting point, making it prone to oiling out.[1]
-
Seed Crystals: You absolutely need seed crystals. If this is your first batch, obtain a milligram quantity via column chromatography to use as seeds.[1]
-
Solvent System:
-
Dissolve: Minimal warm Isopropyl Acetate or Toluene.
-
Anti-solvent: Slowly add Heptane or Hexane.
-
Temperature: Cool slowly to -10°C. Rapid cooling traps impurities and leads to oiling.
-
-
Salt Formation: If the free base alcohol refuses to crystallize, consider forming a weak solvate or purification via the 3,5-dinitrobenzoate ester , which crystallizes easily, and then hydrolyzing it back to the alcohol (though this adds steps).[1]
📚 References
-
Synthesis of 4-(1H-indol-3-yl)butyl]piperazine derivatives. (Detailed protocols for indole-butanoic acid intermediates and hydrolysis). ResearchGate. Available at:
-
Reduction of Carboxylic Acids to Alcohols using NaBH4/Activators. (Safety protocols for avoiding LiAlH4). Common Organic Chemistry. Available at:
-
Scale-up of Gamma-Butyrolactone Synthesis and Ring Opening. (Industrial context for GBL reactivity). PubMed/NIH. Available at:
-
Synthesis of 5-Fluoro-1H-indole-3-carboxylic acid derivatives. (Crystallographic data and structural insights for 5-fluoroindoles). PubMed Central. Available at:
-
ChemicalBook Entry: 4,4-bis(4-fluorophenyl)butan-1-ol. (Analogous reduction conditions using LiAlH4/THF for fluorinated butanols). ChemicalBook. Available at:
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(5-fluoro-1H-indol-3-yl)butan-1-ol
This document provides essential procedural guidance for the safe and compliant disposal of 4-(5-fluoro-1H-indol-3-yl)butan-1-ol. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide employs a conservative approach, drawing upon the known hazards of its structural components—the indole core, the fluorinated aromatic ring, and the butanol chain—to ensure a high margin of safety.
The procedures outlined herein are grounded in established principles of chemical safety and align with the regulatory frameworks of the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Assessment and Waste Classification
The initial and most critical step in any disposal protocol is a thorough hazard assessment to correctly classify the waste.[1] The responsibility for this assessment lies with the waste generator.[1] Lacking specific data for 4-(5-fluoro-1H-indol-3-yl)butan-1-ol, we must infer its potential hazards from its chemical structure.
-
Indole Moiety: The indole nucleus is a common feature in biologically active molecules. Some indole derivatives are known to be toxic, may cause skin and eye irritation, and can be harmful if swallowed or inhaled.[2]
-
Butanol Side Chain: The butan-1-ol component suggests the compound may be a flammable liquid and can cause skin, eye, and respiratory irritation.[3][4][5][6][7] It may also cause drowsiness or dizziness.[3][4]
-
Fluorine Substituent: The presence of a carbon-fluorine bond is a significant consideration. Fluorinated organic compounds are often characterized by high chemical stability and can persist in the environment.[8] The strength of the C-F bond makes these compounds difficult to break down, necessitating specific disposal technologies.[8]
Table 1: Inferred Hazard Profile
| Hazard Category | Potential Risk | Rationale |
| Acute Toxicity (Oral) | Harmful if swallowed. | Based on hazards of parent indole and butanol compounds.[3][10] |
| Skin Corrosion/Irritation | Causes skin irritation. | Common characteristic of butanol and some indole derivatives.[4][6][11] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage. | Common characteristic of butanol and some indole derivatives.[4][6][11] |
| Flammability | Potentially a flammable or combustible liquid. | The butanol chain suggests a risk of flammability.[3][4][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation or drowsiness. | Based on hazards associated with butanol.[3][11] |
| Environmental Hazard | Persistent in the environment. | The carbon-fluorine bond contributes to high stability.[8] |
Personal Protective Equipment (PPE) and Handling
All handling and disposal preparation steps must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1] Adherence to proper PPE protocols is mandatory.
-
Eye Protection: Wear tight-sealing safety goggles or a face shield.[12]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.[6]
-
Body Protection: A flame-retardant lab coat should be worn to protect against splashes.[13]
On-Site Waste Management: A Step-by-Step Protocol
Proper segregation and accumulation of chemical waste at the point of generation are critical for safety and regulatory compliance.[9][14]
Step 1: Select the Appropriate Waste Container Choose a container that is in good condition, free from leaks, and chemically compatible with 4-(5-fluoro-1H-indol-3-yl)butan-1-ol. A high-density polyethylene (HDPE) or glass container is generally suitable.[9][14] The container must have a secure, leak-proof screw cap.[9]
Step 2: Label the Container Correctly Proper labeling is a cornerstone of safe waste management and is mandated by the EPA.[12] Before any waste is added, the container must be clearly labeled with:
-
The words "HAZARDOUS WASTE" .[14]
-
The full chemical name: "4-(5-fluoro-1H-indol-3-yl)butan-1-ol" . Do not use abbreviations or chemical formulas.[14]
-
A clear indication of the associated hazards: "Toxic, Flammable, Irritant" .
-
The date when waste was first added (accumulation start date).[12]
Step 3: Waste Accumulation
-
Collect all waste containing 4-(5-fluoro-1H-indol-3-yl)butan-1-ol, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent paper), in the designated container.
-
Do NOT mix this waste with other chemical waste streams unless you have explicit confirmation of compatibility from your institution's Environmental Health & Safety (EHS) office.[15] Incompatible chemicals can react, leading to fire, explosion, or the release of toxic gases.[16]
-
Keep the waste container securely closed at all times, except when adding waste. Do not leave a funnel in the container opening.[14]
-
Store the container in a designated satellite accumulation area within the laboratory, away from heat sources and ignition points.[14][17]
Step 4: Decontamination of Labware
-
Glassware and equipment contaminated with 4-(5-fluoro-1H-indol-3-yl)butan-1-ol should be decontaminated.
-
Rinse the equipment with a small amount of a suitable solvent (e.g., ethanol or acetone).
-
This first rinse solvent is now contaminated and must be collected as hazardous waste in your designated container.
-
After the initial rinse, the glassware can typically be washed using standard laboratory procedures.
Final Disposal Pathway
Disposal of this chemical waste must be handled by professionals to ensure it is treated in a way that neutralizes its hazards and protects the environment.
-
Professional Disposal Service: The collected hazardous waste must be transferred to your institution's EHS department or a licensed hazardous waste disposal company.[1][14] Never attempt to dispose of this chemical through municipal waste or sewer systems.[9]
-
Recommended Disposal Technology: High-Temperature Incineration: Due to the stable carbon-fluorine bond, high-temperature incineration is the recommended disposal method for fluorinated organic compounds.[8] This process is designed to achieve complete thermal decomposition, breaking the C-F bond and preventing the release of persistent organic pollutants into the environment.[8][18] Incomplete destruction can lead to the formation of smaller, potentially hazardous fluorinated byproducts.[8]
Diagram 1: Disposal Workflow for 4-(5-fluoro-1H-indol-3-yl)butan-1-ol
Caption: Decision workflow for the safe disposal of 4-(5-fluoro-1H-indol-3-yl)butan-1-ol.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is considered flammable, extinguish all nearby flames and turn off spark-producing equipment.[17]
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.
-
Contain the Spill: For liquid spills, contain the material using an inert absorbent, such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels to absorb large spills.[13]
-
Collect Waste: Carefully collect the absorbed material and any contaminated solids using non-sparking tools and place it in your labeled hazardous waste container.[13][19]
-
Decontaminate Area: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste. Follow with a soap and water wash.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost respect for environmental regulations and public health.
References
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Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved February 24, 2026, from [Link]
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ALS Global. (n.d.). Total Organic Fluorine (TOF) for Compliance with QLD Waste Disposal Guideline ERA 60. Retrieved February 24, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved February 24, 2026, from [Link]
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Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University. Retrieved February 24, 2026, from [Link]
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Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab. Retrieved February 24, 2026, from [Link]
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National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved February 24, 2026, from [Link]
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Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved February 24, 2026, from [Link]
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Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Retrieved February 24, 2026, from [Link]
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Environmental Marketing Services. (2023, January 18). Laboratory Waste Disposal: A Quick Overview. Retrieved February 24, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: OSHA Laboratory Standard. Retrieved February 24, 2026, from [Link]
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New Mexico Environment Department. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved February 24, 2026, from [Link]
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Umeå University. (2021, June 17). Highly fluorinated chemicals can enter the environment via our household waste. Retrieved February 24, 2026, from [Link]
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ACS Publications. (2024, November 12). Emission of Perfluoroalkyl Acids and Unidentified Organofluorine from Swedish Municipal Waste Incineration Plants. Environmental Science & Technology Letters. Retrieved February 24, 2026, from [Link]
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BD Diagnostic Systems. (2016, June 3). Safety Data Sheet: Indole. Retrieved February 24, 2026, from [Link]
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Neogen Corporation. (2019, October 30). Kovac's Indole Reagent, Safety Data Sheet. Retrieved February 24, 2026, from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved February 24, 2026, from [Link]
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Chemsrc. (2025, September 18). 2-BUTANONE,4-(5-FLUORO-1H-INDOL-3-YL)-. Retrieved February 24, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(1H-indol-3-yl)butan-1-ol. PubChem. Retrieved February 24, 2026, from [Link]
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Wikipedia. (n.d.). 4-Fluorobutanol. Retrieved February 24, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
